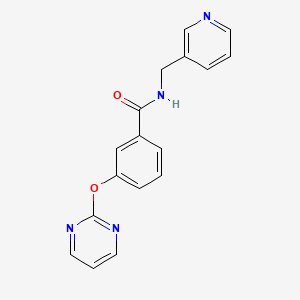

N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide

Description

N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide is a benzamide derivative characterized by two key structural features:

- Amide nitrogen substitution: A pyridin-3-ylmethyl group (-CH₂-C₅H₄N) attached to the amide nitrogen.

- Benzene ring substitution: A pyrimidin-2-yloxy group (-O-C₄H₃N₂) at the 3-position of the benzamide core.

The compound’s design combines pyridine and pyrimidine moieties, which are common in pharmaceuticals for their hydrogen-bonding and π-π stacking capabilities .

Propriétés

IUPAC Name |

N-(pyridin-3-ylmethyl)-3-pyrimidin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-16(21-12-13-4-2-7-18-11-13)14-5-1-6-15(10-14)23-17-19-8-3-9-20-17/h1-11H,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUWDWZKLGNYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzamide derivative is reacted with pyridin-3-ylmethyl halide and pyrimidin-2-yloxy halide under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Halogenated derivatives in the presence of a base like K2CO3 or NaH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mécanisme D'action

The mechanism of action of N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of the target compound and analogs identified in the evidence:

Key Structural and Functional Insights

Amide Substitution Patterns

- Pyridin-3-ylmethyl vs.

- Thiourea-linked substituents (): Compounds like A8 exhibit antioxidant activity due to the 4-hydroxyphenyl group, suggesting that electron-donating groups on the amide nitrogen enhance radical scavenging.

Benzene Ring Modifications

- Pyrimidin-2-yloxy vs. Benzoxazinyl : The target’s pyrimidinyloxy group offers hydrogen-bonding sites (N atoms), while benzoxazinyl substituents () introduce fused heterocyclic systems that increase lipophilicity.

- Imidazopyrazinyl substituents (): These bulky groups may confer metabolic stability but reduce solubility.

Activité Biologique

N-(pyridin-3-ylmethyl)-3-(pyrimidin-2-yloxy)benzamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzamide core with substitutions that enhance its bioactivity. The presence of pyridin and pyrimidin moieties contributes to its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, affecting signaling pathways crucial for cellular functions. For instance, it has been shown to inhibit certain kinases involved in cancer progression, thereby exhibiting potential anticancer properties.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the compound's effects on several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating potent inhibitory effects compared to standard chemotherapeutics . -

Antimicrobial Properties :

Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. This suggests its potential use in developing new antimicrobial agents. -

Enzyme Inhibition Studies :

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it was found to effectively inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to the functional groups can significantly influence its biological properties. For instance, the introduction of different substituents on the benzamide core can enhance its binding affinity to target enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.